molecular formula C13H19NO3 B1405253 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester CAS No. 163259-94-7

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Cat. No.: B1405253
CAS No.: 163259-94-7
M. Wt: 237.29 g/mol
InChI Key: GXSBBZAXYUYMIF-UHFFFAOYSA-N
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Description

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is an organic compound that features an amino group attached to a phenoxy group, which is further connected to a pentanoic acid ethyl ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester typically involves a multi-step process. One common method starts with the reaction of 4-nitrophenol with 1-bromo-pentanoic acid ethyl ester under basic conditions to form 5-(4-Nitro-phenoxy)-pentanoic acid ethyl ester. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro precursor forms the amino compound.

Scientific Research Applications

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(4-aminophenoxy)phenyl)dimethylsilane
  • Bis(4-(4-aminophenoxy)phenyl)ethylmethylsilane
  • Bis(4-(4-carboxyphenoxy)phenyl)dimethylsilane

Uniqueness

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is unique due to its specific structural features, such as the pentanoic acid ethyl ester chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 5-(4-aminophenoxy)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSBBZAXYUYMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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